molecular formula C22H31N3O B5578640 2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol

2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol

Cat. No. B5578640
M. Wt: 353.5 g/mol
InChI Key: KDAFCLDTAZYWBX-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds that are rich in nitrogen, such as pyridines and piperazines. These are often explored for their potential pharmacological activities and for their interesting chemical properties, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Synthesis of related compounds typically involves complex organic reactions, including the use of palladium-catalyzed coupling reactions like the Sonogashira coupling, as well as acylation and alkylation reactions. For instance, methods for synthesizing similar pyridinyl and piperazinyl compounds have been detailed, demonstrating the versatility and complexity of synthesizing nitrogen-rich heterocycles (Léon, Garbay‐Jaureguiberry, & Roques, 1988).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been studied using various spectroscopic and X-ray crystallography techniques. These studies reveal the conformation, bonding, and stereochemistry of these molecules. For example, the structure of a related compound was analyzed, showing the significance of hydrogen bonding and C-H…π interactions in determining the molecular conformation and crystal packing (Karczmarzyk & Malinka, 2004).

Scientific Research Applications

  • Chromatographic Analysis : Muszalska, Śladowska, and Sabiniarz (2005) explored the UV spectrophotometric analysis and TLC methodology for a compound structurally similar to the one . Their research provides insight into analytical techniques that could be applicable for the analysis and purity evaluation of such compounds (Muszalska, Śladowska, & Sabiniarz, 2005).

  • Synthesis and Structure-Activity Relationships : Carceller et al. (1993) conducted research on the synthesis and structure-activity relationships of piperazine derivatives, which is relevant for understanding the chemical properties and potential applications of the specified compound (Carceller et al., 1993).

  • Antitumor Activity : Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives with a piperazine component and evaluated their antitumor activity. This indicates potential applications of similar compounds in cancer research and treatment (Naito et al., 2005).

  • Molecular Structure Analysis : Kavitha et al. (2014) studied the molecular structure of a piperazine compound, which can be relevant for understanding the structural characteristics of the compound (Kavitha et al., 2014).

  • Medicinal Chemistry : Grisar et al. (1976) explored the use of piperidine and pyrrolidine ethanones and ethanols as inhibitors of blood platelet aggregation, showcasing the potential medicinal applications of similar compounds (Grisar et al., 1976).

  • Pharmacological Development : Gillet et al. (1997) studied the in vitro effects of new original piperazine derivatives of butyric acid, highlighting their potential in pharmacological research (Gillet et al., 1997).

  • NMR and IR Spectroscopy : Kumar et al. (2010) conducted research on a compound involving a piperidine component, which can be relevant for understanding the NMR and IR spectroscopic characteristics of the compound (Kumar et al., 2010).

  • Quantum Chemical Calculations : Shariatinia et al. (2012) synthesized and characterized new phosphoric triamides, providing insights into the molecular structure which can be useful for similar compounds (Shariatinia et al., 2012).

  • Crystal and Molecular Structures : Karczmarzyk and Malinka (2008) determined the crystal and molecular structures of certain isothiazolopyridines, which can offer insights into the structural analysis of similar compounds (Karczmarzyk & Malinka, 2008).

  • Kinetic Studies : Muszalska, Sadowska, and Szkatuła (2003) performed a spectrophotometric analysis and kinetic studies on a compound similar to the one , providing insights into its stability and decomposition process (Muszalska, Sadowska, & Szkatuła, 2003).

properties

IUPAC Name

2-methyl-4-[4-[[4-(3-methylpyridin-2-yl)piperazin-1-yl]methyl]phenyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c1-18-5-4-12-23-21(18)25-15-13-24(14-16-25)17-20-8-6-19(7-9-20)10-11-22(2,3)26/h4-9,12,26H,10-11,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAFCLDTAZYWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol

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